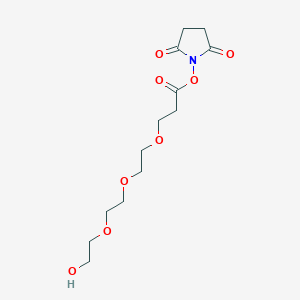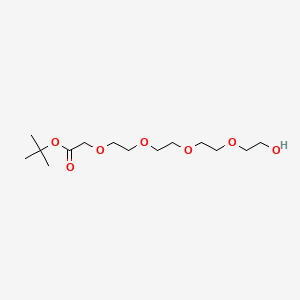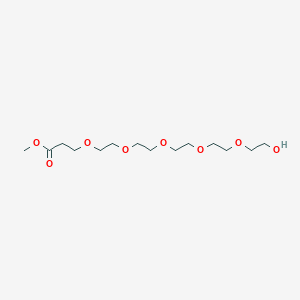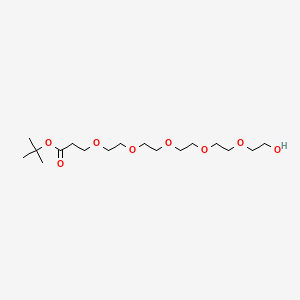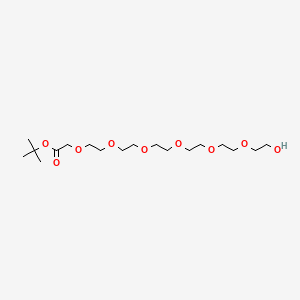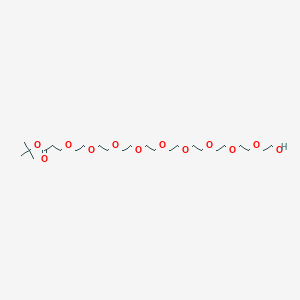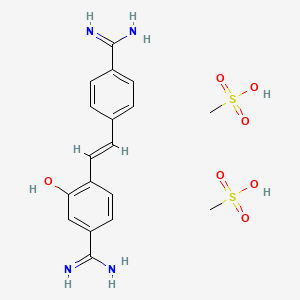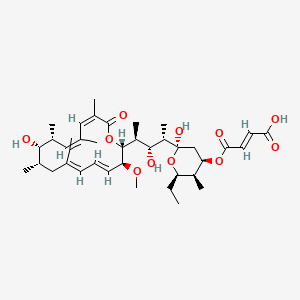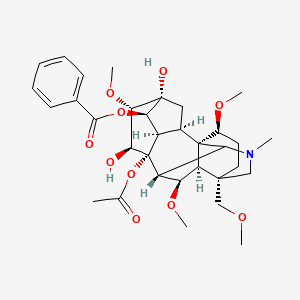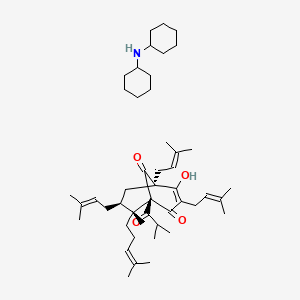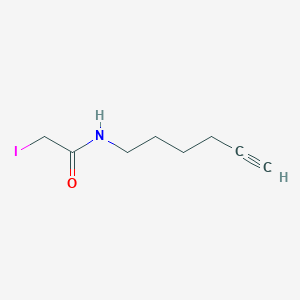![molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6](/img/structure/B608090.png)
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
描述
依那西普二甲磺酸盐是一种强效、选择性且口服生物利用度高的抗人趋化因子受体 CCR2 拮抗剂。 该化合物抑制单核细胞趋化蛋白-1 与 CCR2 的结合,IC50 值为 3.7 nM 。 它已被研究用于其潜在的治疗应用,特别是在炎症性疾病和急性肝衰竭的背景下 .
作用机制
依那西普二甲磺酸盐通过选择性结合 CCR2 受体发挥作用,从而抑制 CCR2 与其配体单核细胞趋化蛋白-1 之间的相互作用。 这种抑制阻止了下游信号通路的激活,例如细胞内钙动员和 ERK 磷酸化 。通过阻断这些通路,该化合物可减少炎症和免疫细胞募集到组织损伤或感染部位。
生化分析
Biochemical Properties
INCB 3284 dimesylate interacts with the human CCR2 receptor, a chemokine receptor that plays a crucial role in the recruitment and activation of leukocytes . The compound exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . It also displays weak hERG activity, inhibiting the hERG potassium current .
Cellular Effects
INCB 3284 dimesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of INCB 3284 dimesylate involves its binding interactions with the hCCR2 receptor . It exerts its effects at the molecular level by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
INCB 3284 dimesylate is involved in the chemokine signaling pathway through its interaction with the hCCR2 receptor
准备方法
依那西普二甲磺酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其活性及选择性。合成路线通常包括:
核心结构的形成: 核心结构是通过一系列缩合和环化反应合成的。关键中间体通常使用标准有机合成技术制备,例如格氏反应、傅克酰化反应和亲核取代反应。
官能团修饰: 核心结构经过进一步修饰以引入官能团,这些官能团增强了其对 CCR2 的结合亲和力和选择性。
最终纯化: 最终化合物使用重结晶、色谱法和溶剂萃取等技术进行纯化,以达到所需的纯度和产率。
依那西普二甲磺酸盐的工业生产方法可能涉及扩大这些合成路线的规模,优化反应条件,并通过严格的质量控制措施确保一致的质量和纯度。
化学反应分析
依那西普二甲磺酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原反应可用于修饰分子中某些官能团。通常采用锂铝氢化物或硼氢化钠等还原剂。
取代: 该化合物可以发生亲核或亲电取代反应,具体取决于存在的官能团。常见的试剂包括卤化物、胺和醇。
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化或酮衍生物,而还原可能产生醇或胺。
科学研究应用
依那西普二甲磺酸盐具有广泛的科学研究应用:
化学: 它被用作工具化合物,用于研究 CCR2 拮抗剂的构效关系,并开发针对趋化因子受体的新的治疗剂。
生物学: 该化合物用于研究 CCR2 在各种生物过程中的作用,包括炎症、免疫反应和细胞迁移。
医学: 依那西普二甲磺酸盐正被探索用于其在治疗炎症性疾病中的潜在治疗应用,例如类风湿性关节炎、多发性硬化症和急性肝衰竭.
工业: 该化合物可用于诊断检测和筛选工具的开发,用于药物发现和开发。
相似化合物的比较
依那西普二甲磺酸盐在其对 CCR2 的高选择性和效力方面是独一无二的。类似化合物包括:
RS 504393: 另一种 CCR2 拮抗剂,具有类似的应用,但化学结构和结合亲和力不同。
BMS-813160: 一种双重 CCR2/CCR5 拮抗剂,具有更广泛的活性,但潜在的治疗特征可能不同。
PF-04136309: 一种 CCR2 拮抗剂,具有不同的药代动力学特性和临床应用。
属性
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
| Record name | INCB-3284 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCB-3284 DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research articles?
A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



